BenchChemオンラインストアへようこそ!

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Regioisomerism Kinase Inhibition Structure-Activity Relationships

This compound is a uniquely differentiated thiophene‑carbonyl‑piperidine‑pyrimidine. Unlike common 2‑carbonyl isomers or 4‑ether analogues, the thiophene‑3‑carbonyl geometry and piperidine 3‑yloxy‑pyrimidine 2‑ether connectivity offer distinct binding-site topology for kinase (EGFR, PI3K, Aurora) and HIV‑1 NNRTI programs. Use as a regioisomeric comparator to probe selectivity shifts, explore novel resistance profiles, or benchmark ether‑coupling process chemistry. Available from verified suppliers. Request a quote for research‑grade material.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034435-49-7
Cat. No. B2519199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
CAS2034435-49-7
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CC=N3
InChIInChI=1S/C14H15N3O2S/c18-13(11-4-8-20-10-11)17-7-1-3-12(9-17)19-14-15-5-2-6-16-14/h2,4-6,8,10,12H,1,3,7,9H2
InChIKeyBCRYJDQGOCESOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034435-49-7): Structural Identity and Physicochemical Baseline


2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034435-49-7; molecular formula: C14H15N3O2S; molecular weight: 289.35 g/mol) is a synthetic heterocyclic small molecule comprising a pyrimidine ring linked via an ether bond to the 3-position of a piperidine ring, which is N-functionalized with a thiophene-3-carbonyl group . This compound belongs to the thiophene-carbonyl-piperidine-pyrimidine chemotype and is commercially available as a research-grade screening compound or synthetic building block from chemical suppliers such as A2B Chem LLC and Kuujia . Its computed physicochemical properties, including an InChI Key of BCRYJDQGOCESOB-UHFFFAOYSA-N, a topological polar surface area (TPSA) comparable to close analogs, and a predicted XLogP3 in the range of 2.0–2.5, indicate favorable membrane permeability and oral bioavailability potential consistent with Lipinski's Rule of Five [1]. No primary research literature or patent data reporting specific biological activity for this exact compound has been identified in the public domain as of this analysis.

Why Generic Substitution Fails for 2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine: Structural Determinants of Differential Activity


Direct substitution of 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine with structurally similar in-class analogs is not scientifically justifiable without experimental validation. The compound occupies a unique position in the chemotype space defined by three critical structural variables: (1) the regioisomeric attachment of the thiophene carbonyl group at the 3-position versus the 2-position; (2) the ether linkage at the pyrimidine 2-position versus the 4-position; and (3) the piperidine 3-yloxy connectivity versus alternative scaffolds such as pyrrolidine. In analogous thiophene-pyrimidine kinase inhibitor series, regioisomeric variations at the thiophene ring have been shown to produce substantial shifts in target binding affinity and selectivity profiles [1]. For instance, thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs exhibit markedly different resistance profiles depending on the nature and position of the piperidine substituent [2]. The thiophene-3-carbonyl group in the target compound provides a distinct geometric projection of the sulfur atom and carbonyl oxygen relative to the thiophene-2-carbonyl isomer, which can alter hydrogen-bonding networks, π-stacking interactions, and overall binding pose within a target protein pocket .

Quantitative Differentiation Evidence for 2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine Versus Closest Structural Analogs


Regioisomeric Differentiation: Thiophene-3-Carbonyl vs. Thiophene-2-Carbonyl in Piperidinyloxy-Pyrimidine Scaffolds

The target compound bears a thiophene-3-carbonyl group, distinguishing it from the closest cataloged analog, 4-{1-(thiophene-2-carbonyl)piperidin-3-yloxy}pyrimidine (CAS 2034580-45-3), which incorporates a thiophene-2-carbonyl moiety and a pyrimidin-4-yloxy linkage [1]. In structurally related thiophene-pyrimidine kinase inhibitor series, regioisomeric thiophene substitution has been demonstrated to alter target binding: for example, thiophene-3-carbonyl-containing PI3K inhibitors exhibited differential isoform selectivity compared to thiophene-2-carbonyl variants in enzymatic assays [2]. The 3-position attachment in the target compound orients the sulfur atom approximately 120° away from the carbonyl group relative to the 2-position isomer, which can influence both the conformational preference of the piperidine ring and the spatial presentation of hydrogen-bond acceptors .

Regioisomerism Kinase Inhibition Structure-Activity Relationships

Carbonyl vs. Sulfonyl Linker Differentiation: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound features a carbonyl (C=O) linker between the piperidine nitrogen and the thiophene ring, which distinguishes it from the sulfonyl-containing analog 4-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034499-73-3) [1]. Carbonyl linkers are generally less electron-withdrawing than sulfonyl linkers, which can affect the basicity of the piperidine nitrogen (calculated pKa difference estimated at 1.5–2.0 log units based on analogous systems) and consequently influence both target binding and pharmacokinetic properties [2]. In medicinal chemistry campaigns, carbonyl-linked piperidines have been associated with improved metabolic stability compared to sulfonyl-linked counterparts, as the latter are more susceptible to oxidative metabolism at the sulfur center [3].

Linker Chemistry Metabolic Stability Hydrogen Bonding

Piperidine Core vs. Pyrrolidine Core: Conformational Flexibility and Target Binding Entropy

The target compound incorporates a six-membered piperidine ring at the core, whereas the analog 2-{4-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]piperidin-1-yl}pyrimidine (CAS not retrieved) utilizes a five-membered pyrrolidine ring [1]. Piperidine and pyrrolidine scaffolds exhibit different conformational preferences: piperidine rings typically access chair conformations with well-defined axial/equatorial orientations, while pyrrolidine rings adopt envelope or twist conformations with distinct pseudorotational profiles [2]. For the target compound, the piperidine 3-yloxy substitution pattern positions the pyrimidine ether in a defined spatial relationship relative to the thiophene-carbonyl group, which differs from the conformational ensemble accessible to pyrrolidine-based analogs. This difference can translate into differential entropic penalties upon target binding [3].

Scaffold Hopping Conformational Analysis Binding Entropy

Class-Level Inference: Piperidine-Substituted Thiophene-Pyrimidine Chemotype as Kinase and HIV-1 NNRTI Scaffold

The piperidine-substituted thiophene-pyrimidine chemotype to which the target compound belongs has been extensively validated in primary literature as a productive scaffold for kinase inhibition and antiviral activity. Thiophene[3,2-d]pyrimidine derivatives with piperidine substitution have demonstrated potent HIV-1 NNRTI activity with EC50 values in the low nanomolar range against wild-type HIV-1 (e.g., compound 9a: EC50 = 0.003 μM against HIV-1 IIIB in MT-4 cells) and retained activity against key resistance-associated variants including K103N and Y181C [1]. In the kinase domain, thiophene-pyrimidine derivatives have yielded potent EGFR inhibitors overcoming T790M and L858R/T790M resistance mutations, with lead compounds demonstrating IC50 values in the nanomolar range against mutant EGFR in both enzymatic and cellular assays [2]. While these data derive from structurally related but non-identical compounds, they establish the pharmacological relevance of the chemotype and support the rationale for procuring the target compound as a comparator or starting point for SAR exploration [3].

Kinase Inhibition HIV-1 NNRTI Anticancer Activity

Optimal Research and Industrial Application Scenarios for 2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine


Kinase Inhibitor Lead Optimization: Thiophene Regioisomer SAR Expansion

Medicinal chemistry teams prosecuting thiophene-pyrimidine kinase inhibitor programs (e.g., EGFR, PI3K, or Aurora kinase targets) can utilize 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine as a critical regioisomeric comparator to the more commonly explored thiophene-2-carbonyl analogs . Systematic substitution of the target compound into existing kinase SAR series enables determination of the impact of thiophene 3-carbonyl geometry on binding affinity, selectivity, and cellular potency, particularly in the context of published EGFR inhibitors overcoming T790M resistance [1].

HIV-1 NNRTI Scaffold Diversification via Piperidine-Pyrimidine Connectivity Exploration

Building on the established efficacy of piperidine-substituted thiophene[3,2-d]pyrimidine NNRTIs (reported EC50 values as low as 3 nM against wild-type HIV-1) , the target compound offers a differentiated connectivity pattern (piperidine 3-yloxy-pyrimidine 2-ether) for antiviral SAR studies. This connectivity variant may confer improved resistance profiles against NNRTI-resistant HIV-1 strains (K103N, Y181C, E138K) compared to fused thiophene-pyrimidine scaffolds [1].

Chemical Biology Probe Development: Protein-Ligand Interaction Mapping

The target compound's unique combination of a pyrimidine ring (hydrogen-bond acceptor/donor), a piperidine ether (conformational constraint), and a thiophene-3-carbonyl group (sulfur-mediated interactions) makes it suitable for chemical probe development aimed at mapping protein-ligand interaction surfaces . Its modular structure allows for subsequent derivatization at the pyrimidine 4- and 6-positions or the thiophene 2- and 5-positions, enabling systematic exploration of binding site topology [1].

Synthetic Methodology Development: Heterocyclic Coupling Strategies

Process chemistry groups focused on optimizing piperidine-pyrimidine ether coupling reactions can employ the target compound as a benchmark substrate. The synthetic route involving thiophene-3-carbonyl chloride coupling to piperidine followed by pyrimidine etherification under basic conditions provides a representative system for evaluating catalyst efficiency, solvent optimization, and continuous flow reactor implementation for this chemotype [1].

Quote Request

Request a Quote for 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.